1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and physical appearance (e.g., color, state of matter). It may also include details about its smell or taste if applicable .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Ultrasound-Assisted Synthesis
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene is utilized in ultrasound-assisted synthesis processes. Studies demonstrate its preparation via reactions enhanced by ultrasound irradiation, leading to more efficient and rapid synthesis. Such processes are crucial in organic chemistry for the development of various compounds (Selvaraj, Abimannan, & Rajendran, 2014).
Phase-Transfer Catalysis
The compound is significant in phase-transfer catalysis, a method that increases the reaction rate of one phase of a two-phase system. Research indicates that this compound can be effectively synthesized under multi-site phase-transfer catalysis conditions, providing insights into advanced synthetic methods in chemistry (Harikumar & Rajendran, 2014).
Kinetics and Reaction Mechanisms
Investigations into the reaction mechanisms and kinetics involving this compound are crucial for understanding its behavior in various chemical environments. Studies provide insights into reaction rates, factors affecting these rates, and the overall mechanisms, which are fundamental for optimizing synthesis and application in different fields (Diwathe & Gogate, 2018).
Microbial Metabolism
The microbial metabolism of chlorinated nitrobenzenes, including derivatives of this compound, is an area of interest in environmental chemistry. Understanding how microbes interact with and transform these compounds is vital for assessing environmental impact and potential bioremediation strategies (Tahara, Hafsah, Ono, Asaishi, & Mizutani, 1981).
Synthesis of Hydroxyindoles
This compound plays a role in the synthesis of hydroxyindoles, which are important in pharmaceutical and organic chemistry. The addition of chlorine atoms in its structure facilitates subsequent steps in the synthesis of hydroxyindoles, showcasing its utility in complex organic synthesis (Lerman, Weinstock-Rosin, & Nudelman, 2004).
Wirkmechanismus
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
It’s known that similar compounds can influence various metabolic reactions that involve hydrolysis . These reactions usually proceed with a negative ΔG and ΔG0, making them prime candidates for pathway regulation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific enzymes and inhibit their activity. For example, the compound can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species . Additionally, it can interact with DNA, causing changes in gene expression by altering the binding of transcription factors . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical effects compared to the parent compound, highlighting the importance of considering temporal changes in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant biochemical changes. For instance, high doses of the compound have been associated with toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites The compound can also interact with other enzymes, such as transferases and hydrolases, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles
Eigenschaften
IUPAC Name |
1,5-dichloro-2-nitro-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKEZUAADAJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594712 | |
Record name | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114109-50-1 | |
Record name | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.